molecular formula C12H26OSi B8319767 Cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane

Cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane

Cat. No. B8319767
M. Wt: 214.42 g/mol
InChI Key: VPYGKXSMYQRBMS-UHFFFAOYSA-N
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Patent
US08182781B2

Procedure details

According to the synthesis of 1-hydroxy-1-methylethyl(diisopropyl)methylsilane (Example 7), cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane was prepared from dichloro(diisopropyl)silane (5.00 g, 27.0 mmol), ethoxyvinyl lithium (prepared from ethyl vinyl ether (2.17 g, 30.1 mmol) and tert-butyl lithium (1.9 M in pentane, 14.2 ml, 27.0 mmol) in THF (40 ml)) and cyclopropyl lithium (prepared according to Example 1 from bromocyclopropane (3.59 g, 29.7 mmol) and lithium (412 mg, 59.4 mmol) in Et2O). The crude cyclopropyl(1-ethoxyvinyl)(diisopropyl)silane was hydrolysed with acetone/1 N HCl (2:1, 72 ml), and purified by silica-gel flash chromatography (silica gel 40-63 μm, hexane/EtOAc, 9:1) to afford 2.11 g (39%) acetyl(cyclopropyl)(diisopropyl)silane. Reaction of acetyl(cyclopropyl)(diisopropyl)silane (1.00 g, 5.04 mmol) with methyl lithium (1.6 M in Et2O, 25.2 ml, 40.3 mmol) afforded after purification by silica-gel chromatography (silica gel 15-40 μm, hexane/EtOAc, 9:1) 590 mg (55%) of the odoriferous title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:4]([CH:11]1[CH2:13][CH2:12]1)([CH:8]([CH3:10])[CH3:9])[CH:5]([CH3:7])[CH3:6])(=[O:3])[CH3:2].[CH3:14][Li]>>[CH:11]1([Si:4]([C:1]([OH:3])([CH3:14])[CH3:2])([CH:8]([CH3:9])[CH3:10])[CH:5]([CH3:6])[CH3:7])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[Si](C(C)C)(C(C)C)C1CC1
Name
Quantity
25.2 mL
Type
reactant
Smiles
C[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after purification by silica-gel chromatography (silica gel 15-40 μm, hexane/EtOAc, 9:1) 590 mg (55%) of the odoriferous title compound

Outcomes

Product
Name
Type
Smiles
C1(CC1)[Si](C(C)C)(C(C)C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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